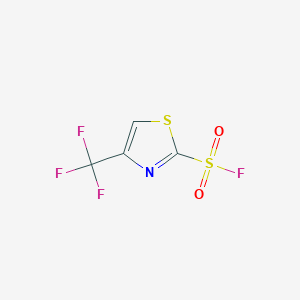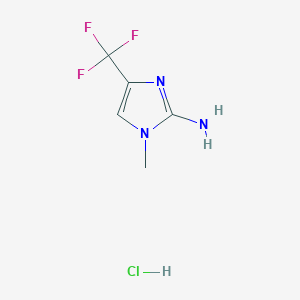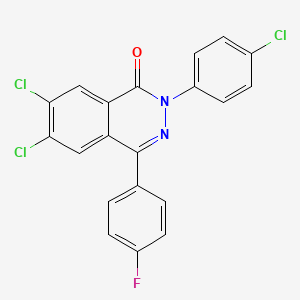![molecular formula C17H19N5 B2846858 4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 393845-20-0](/img/structure/B2846858.png)
4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine” is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines have been found to possess diverse biological potential due to their structural similarity to purines . They have been reported to exhibit promising anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, a novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages was designed and synthesized as FLT3 inhibitors .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been studied using molecular docking and dynamics studies . These studies were performed to predict the binding mode of the newly synthesized compounds in the FLT3 binding domain .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized through various chemical reactions . For example, the [4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone derivative was synthesized by heating 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone in acetic acid for 10 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives have been evaluated in several studies . For instance, most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .科学的研究の応用
Leukemia Treatment
This compound is structurally similar to Imatinib , which is one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. It functions as a signal transduction inhibitor .
Antimicrobial Activity
Pyrimidine derivatives have shown considerable biological actions such as antimicrobial activity . They can inhibit the growth of or kill microorganisms, which makes them potential candidates for the development of new antimicrobial drugs .
Anti-inflammatory Activity
Pyrimidine derivatives also exhibit anti-inflammatory activity . They can potentially be used to reduce inflammation in the body, which is a key factor in many diseases including arthritis, asthma, and autoimmune diseases .
Anticancer Activity
Apart from leukemia treatment, pyrimidine derivatives have shown anticancer activity . They can potentially inhibit the growth of cancer cells or induce apoptosis (programmed cell death), making them potential candidates for the development of new anticancer drugs .
Antiviral Activity
Pyrimidine derivatives have demonstrated antiviral activity . They can potentially inhibit the replication of viruses within host cells, which makes them potential candidates for the development of new antiviral drugs .
Antitubercular Activity
Pyrimidine derivatives also exhibit antitubercular activity . They can potentially inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antilipidemic Activity
Pyrimidine derivatives have demonstrated antilipidemic activity . They can potentially lower lipid levels in the blood, which makes them potential candidates for the treatment of hyperlipidemia .
作用機序
Target of Action
The primary target of 4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases . The inhibition of protein kinases disrupts the normal cellular signaling processes, which can lead to the control of cell growth and metabolism .
Biochemical Pathways
The compound’s interaction with protein kinases affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to the control of cell growth and metabolism, thereby exerting an anticancer effect .
Pharmacokinetics
The compound’s molecular weight is 321419, and it has a density of 12±01 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of protein kinases, which leads to the disruption of cellular signaling processes. This disruption can control cell growth and metabolism, thereby exerting an anticancer effect .
Action Environment
The action of 4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .
将来の方向性
The future directions for the research on pyrazolo[3,4-d]pyrimidine derivatives could involve the design and synthesis of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . Further investigations on the most potent compounds could also be carried out to understand their mechanism of action and potential applications .
特性
IUPAC Name |
4-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-6-5-9-21(11-13)16-15-10-20-22(17(15)19-12-18-16)14-7-3-2-4-8-14/h2-4,7-8,10,12-13H,5-6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHZMQLXJJQBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B2846776.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2846778.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2846779.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate](/img/structure/B2846780.png)
![7-Fluoro-2-methyl-3-[[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2846781.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2846784.png)


![1-Methyl-4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2846790.png)

![tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2846796.png)